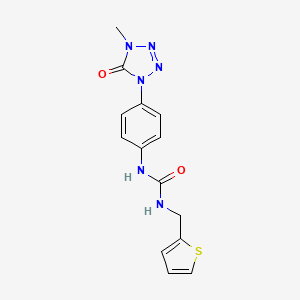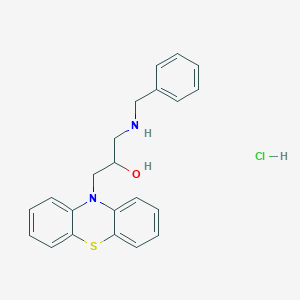
1-(benzylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride, also known as Promethazine, is a phenothiazine derivative that has been widely used in the pharmaceutical industry for its antihistamine, antiemetic, and sedative properties. Promethazine is a versatile drug that has been used for various medical purposes, including the treatment of allergies, motion sickness, and insomnia.
Wirkmechanismus
1-(benzylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride exerts its effects by blocking the action of histamine at the H1 receptor in the brain and peripheral tissues. This results in a decrease in the release of inflammatory mediators, such as cytokines and chemokines, which are responsible for the symptoms of allergies and inflammation. Additionally, 1-(benzylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride has been shown to have an inhibitory effect on the dopamine and serotonin receptors in the brain, leading to its sedative and antiemetic effects.
Biochemical and Physiological Effects:
1-(benzylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride has been shown to have a wide range of biochemical and physiological effects, including sedation, antiemetic, and antihistamine effects. Additionally, 1-(benzylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride has been shown to have an inhibitory effect on the release of cytokines and chemokines, which are responsible for the symptoms of inflammation and allergies. 1-(benzylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride has also been shown to have an inhibitory effect on the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
1-(benzylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride has several advantages for use in lab experiments, including its potent sedative and antiemetic effects, making it useful for the study of sleep and nausea. Additionally, 1-(benzylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride has been shown to have anti-tumor properties, making it a potential candidate for the study of cancer. However, 1-(benzylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride also has several limitations, including its potential for abuse and addiction, making it unsuitable for long-term use.
Zukünftige Richtungen
The future directions for research on 1-(benzylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride include the study of its effects on the immune system, its potential as an anti-cancer agent, and its use in the treatment of respiratory disorders. Additionally, further research is needed to determine the optimal dosage and administration of 1-(benzylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride for its various medical purposes. Finally, the development of new derivatives of 1-(benzylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride with improved pharmacological properties may lead to the development of more effective treatments for a wide range of medical conditions.
Synthesemethoden
1-(benzylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride can be synthesized by the reaction of benzylamine with 10H-phenothiazine-10-ol in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with propylene oxide to yield 1-(benzylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol, which is subsequently converted to its hydrochloride salt form by reacting with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1-(benzylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride has been used in various scientific research applications, including the study of its effects on the central nervous system, its potential as an anti-cancer agent, and its use in the treatment of respiratory disorders. 1-(benzylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride has been shown to have a potent sedative effect on the central nervous system, making it useful for the treatment of insomnia and anxiety. Additionally, 1-(benzylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride has been shown to have anti-tumor properties, making it a potential candidate for the treatment of certain types of cancer.
Eigenschaften
IUPAC Name |
1-(benzylamino)-3-phenothiazin-10-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS.ClH/c25-18(15-23-14-17-8-2-1-3-9-17)16-24-19-10-4-6-12-21(19)26-22-13-7-5-11-20(22)24;/h1-13,18,23,25H,14-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXNIPBBRQZMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(CN2C3=CC=CC=C3SC4=CC=CC=C42)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

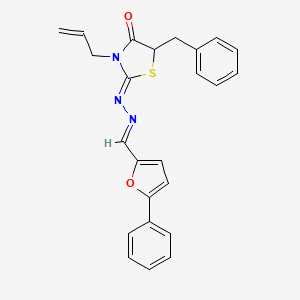
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2927839.png)
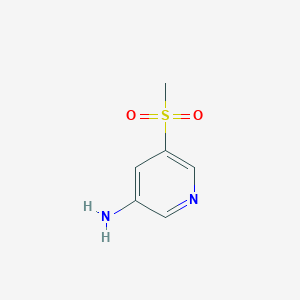
![3-[(4-chlorophenyl)sulfanyl]-1-(4-fluoro-3-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2927841.png)

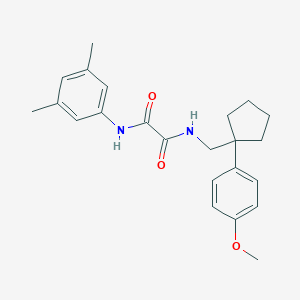
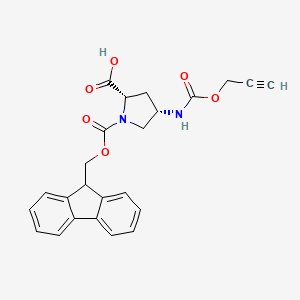
![N-(4-methoxyphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2927845.png)
![1-benzyl-N-isobutyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927846.png)
![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2927847.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2927849.png)
![3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine](/img/structure/B2927851.png)
